Efavirenz impurity (6-chloro-4-[2-(2-methylcyclopropyl)ethynyl]-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Efavirenz impurity (6-chloro-4-[2-(2-methylcyclopropyl)ethynyl]-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one) is a chemical compound that serves as an impurity in the synthesis of Efavirenz, a medication used to treat HIV/AIDS. This impurity is a byproduct formed during the manufacturing process of Efavirenz and is often studied to ensure the purity and efficacy of the final pharmaceutical product.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Efavirenz impurity (6-chloro-4-[2-(2-methylcyclopropyl)ethynyl]-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one) involves several steps, typically starting with the preparation of the core benzoxazinone structure. The process includes:
Formation of the Benzoxazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzoxazinone ring.
Introduction of Substituents: The chloro, methylcyclopropyl, ethynyl, and trifluoromethyl groups are introduced through various substitution reactions. These reactions often require specific catalysts and reagents to ensure the correct positioning of the substituents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any unwanted byproducts or impurities.
Industrial Production Methods
In an industrial setting, the production of Efavirenz impurity follows Good Manufacturing Practices (GMP) to ensure consistency and quality. The process is scaled up from laboratory conditions, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of high-performance liquid chromatography (HPLC) and other analytical techniques is crucial for monitoring the purity of the compound throughout the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Efavirenz impurity undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzoxazinone compounds.
Wissenschaftliche Forschungsanwendungen
Efavirenz impurity has several scientific research applications, including:
Pharmaceutical Research: It is used to study the synthesis and purification of Efavirenz, ensuring the drug’s purity and efficacy.
Analytical Chemistry: The compound serves as a reference standard in analytical methods such as HPLC and mass spectrometry (MS) to identify and quantify impurities in pharmaceutical formulations.
Medicinal Chemistry: Researchers study the impurity to understand its potential biological activity and toxicity, contributing to the overall safety profile of Efavirenz.
Industrial Applications: The compound is used in the development of improved synthetic routes and purification techniques for Efavirenz production.
Wirkmechanismus
The mechanism of action of Efavirenz impurity is not well-documented, as it is primarily studied as a byproduct rather than an active pharmaceutical ingredient. its structural similarity to Efavirenz suggests that it may interact with similar molecular targets, such as the reverse transcriptase enzyme in HIV. Further research is needed to elucidate the specific pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Efavirenz impurity can be compared with other impurities and analogs of Efavirenz, such as:
Efavirenz: The parent compound, used as an antiretroviral medication.
Efavirenz Analogues: Compounds with similar structures but different substituents, which may exhibit varying biological activities and properties.
Other Benzoxazinone Derivatives: Compounds with the benzoxazinone core but different functional groups, used in various pharmaceutical and industrial applications.
The uniqueness of Efavirenz impurity lies in its specific substituents, which influence its chemical reactivity and potential biological activity. Understanding these differences helps in optimizing the synthesis and purification of Efavirenz, ensuring the drug’s safety and efficacy.
Eigenschaften
CAS-Nummer |
1217623-65-8 |
---|---|
Molekularformel |
C15H11ClF3NO2 |
Molekulargewicht |
329.71 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.